Fmoc-D-Val-OH
Overview
Description
Fmoc-D-Val-OH, also known as N-α-Fmoc-D-valine, is a derivative of the amino acid valine . It is used as a standard reagent for coupling valine into peptide sequences .
Synthesis Analysis
Fmoc-D-Val-OH is used in the Fmoc Solid-phase peptide synthesis . The Fmoc group can be removed using 20% piperidine in DMF . It can also be used as a starting material to synthesize difficult sequence-containing pentapeptides using O-acyl isodipeptide unit peptides by backbone amide linker (BAL) strategy via Fmoc Solid-phase synthesis .Molecular Structure Analysis
The molecular formula of Fmoc-D-Val-OH is C20H21NO4 . It has a molar mass of 339.39 g/mol . The structure of Fmoc-D-Val-OH includes an isopropyl group as the side chain .Chemical Reactions Analysis
Fmoc-D-Val-OH is used in the Fmoc Solid-phase peptide synthesis . It is the standard reagent for coupling valine into peptide sequences .Physical And Chemical Properties Analysis
Fmoc-D-Val-OH has a melting point of 143-144 °C . It has a density of 1.2±0.1 g/cm3 and a boiling point of 551.8±33.0 °C at 760 mmHg . The molecular weight is 339.385 .Scientific Research Applications
Fmoc-D-Val-OH is a derivative of the amino acid valine, where the carboxyl group (-COOH) of the amino acid is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group . This compound is used in peptide synthesis, specifically in Fmoc solid-phase peptide synthesis .
In the field of biochemistry and molecular biology , Fmoc-D-Val-OH is used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted reactions from occurring at the amino group of the amino acid .
The method of application involves adding Fmoc-D-Val-OH to a growing peptide chain in a stepwise manner. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the chain .
The outcomes of using Fmoc-D-Val-OH in peptide synthesis are the successful formation of peptide bonds and the synthesis of the desired peptide sequence .
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Synthesis of Difficult Sequence-Containing Pentapeptides Fmoc-D-Val-OH can be used as a starting material to synthesize difficult sequence-containing pentapeptides . This involves using an O-acyl isodipeptide unit, which can help overcome challenges associated with certain peptide sequences .
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Backbone Amide Linker (BAL) Strategy This compound can also be used in a Backbone Amide Linker (BAL) strategy . In this approach, Fmoc-D-Val-OH is used to synthesize peptides on a solid support, which can then be cleaved from the support under mild conditions .
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Synthesis of Dipeptides Fmoc-D-Val-OH can be used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acids. The Fmoc group protects the amino group during the synthesis, allowing for the formation of the peptide bond between the two amino acids .
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Synthesis of Cyclic Peptides Cyclic peptides are a type of peptide in which the amino terminus and carboxy terminus are joined together. Fmoc-D-Val-OH can be used in the synthesis of these peptides . The Fmoc group is removed under basic conditions, allowing for the formation of the cyclic structure .
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Synthesis of Peptide Libraries Peptide libraries are collections of peptides that are used for various research purposes, such as drug discovery and protein-protein interaction studies. Fmoc-D-Val-OH can be used in the synthesis of these libraries . The Fmoc group allows for the stepwise addition of amino acids, enabling the synthesis of a large number of different peptides .
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Synthesis of Peptidomimetics Peptidomimetics are compounds that mimic the structure and function of peptides. Fmoc-D-Val-OH can be used in the synthesis of these compounds . The Fmoc group allows for the controlled addition of amino acids, enabling the synthesis of compounds that closely mimic the structure of natural peptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Val-OH | |
CAS RN |
84624-17-9 | |
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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